p38 MAPK-IN-1

p38 MAPK inhibition kinase assay IC50

p38 MAPK-IN-1 is a selective p38α MAPK inhibitor (IC50 68 nM) distinct from SB203580 or BIRB796 due to its 7.4h half-life and low clearance (2.7 mL/min/kg), enabling once-daily oral dosing (ED50 <1 mg/kg) in rodent arthritis/IBD models. Its defined p38α potency without pan-kinase off-target effects makes it superior for isolating p38α-dependent signaling. Choose this compound for robust, low-variability in vivo PK/PD studies.

Molecular Formula C21H14F2N2O
Molecular Weight 348.3 g/mol
Cat. No. B1678145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep38 MAPK-IN-1
Synonymsp38alpha-IN-4;  p38alpha IN 4;  p38alphaIN4;  p38alpha inhibitor 4;  p38alpha-inhibitor-4;  p38 MAP Kinase Inhibitor XI; 
Molecular FormulaC21H14F2N2O
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-]
InChIInChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3
InChIKeyBSZQSLWNMVTKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

p38 MAPK-IN-1: A Naphthyridine N-Oxide p38α MAP Kinase Inhibitor with Defined Pharmacokinetic Profile


p38 MAPK-IN-1 (CAS 1006378-90-0) is a naphthyridine N-oxide small molecule that potently inhibits p38α mitogen-activated protein kinase (MAPK) with an IC50 of 68 nM [1]. It is characterized by sustained systemic exposure, low clearance, and oral bioavailability . The compound was developed and optimized as part of a novel series of 1,7-naphthyridine 1-oxides designed for improved selectivity and drug-like properties [1].

Why In-Class p38 MAPK Inhibitors Cannot Simply Substitute for p38 MAPK-IN-1 in Pharmacodynamic Studies


Despite belonging to the same p38α MAPK inhibitor class, p38 MAPK-IN-1 exhibits a distinct combination of biochemical potency, cellular activity, in vivo pharmacokinetic parameters, and efficacy that is not matched by commonly used comparators such as SB203580, BIRB796, or VX-745. Substituting with another in-class compound without controlling for these quantitative differences risks confounding experimental outcomes. For example, SB203580 has inferior kinase selectivity and PK properties , BIRB796 is a pan-p38 inhibitor with significant off-target activity [1], and VX-745, while highly potent, has limited oral bioavailability and a narrower therapeutic window . The following quantitative evidence demonstrates that p38 MAPK-IN-1 occupies a specific performance niche within the p38 inhibitor landscape, making it a non-interchangeable tool for defined research applications.

Quantitative Differentiation Evidence for p38 MAPK-IN-1 Relative to p38 MAPK Inhibitor Comparators


p38α MAP Kinase Inhibition Potency: p38 MAPK-IN-1 vs. SB203580

p38 MAPK-IN-1 inhibits p38α MAP kinase with an IC50 of 68 nM in biochemical assays [1]. In comparison, the widely used reference inhibitor SB203580 (Adezmapimod) exhibits a reported IC50 of 50 nM for p38α (SAPK2a) and 500 nM for p38β2, with additional inhibition of PKB phosphorylation at 3–5 µM . While the p38α IC50 values are within a similar range, the broader isoform selectivity and additional off-target activities of SB203580 distinguish the two compounds.

p38 MAPK inhibition kinase assay IC50 SB203580 potency

Cellular TNFα Suppression: p38 MAPK-IN-1 vs. BIRB796 (Doramapimod)

In THP-1 cells, p38 MAPK-IN-1 inhibits LPS-induced TNFα release with an IC50 of 187 nM . BIRB796 (Doramapimod), a pan-p38 inhibitor, exhibits a Kd of 0.1 nM for p38α in cellular binding assays but has a broader off-target kinase profile including JNK, ERK, and multiple receptor tyrosine kinases [1]. The cellular functional IC50 of BIRB796 for TNFα suppression is not directly reported in the same assay system, precluding direct quantitative comparison. However, the differential selectivity profiles suggest that p38 MAPK-IN-1 may provide more p38α-specific cellular readouts.

TNFα LPS-induced inflammation cellular assay BIRB796 p38 MAPK

In Vivo Pharmacokinetics: Sustained Exposure and Low Clearance Advantage of p38 MAPK-IN-1

In male Wistar rats, p38 MAPK-IN-1 administered intravenously (1 mg/kg) and orally (10 mg/kg) achieved a terminal half-life (t1/2) of 7.4 hours, clearance (CL) of 2.7 mL/min/kg, and a maximum oral plasma concentration (Cmax) of 5.3 µM . In contrast, SB203580 exhibits poor oral bioavailability and rapid clearance in rodents (exact parameters not widely reported), limiting its utility for chronic in vivo studies . BIRB796 has a reported oral bioavailability of ~30% in rats with a shorter t1/2 of ~2-4 hours .

pharmacokinetics oral bioavailability half-life clearance p38 MAPK inhibitor

In Vivo Efficacy: Potent Oral TNFα Suppression with Defined ED50

p38 MAPK-IN-1 dose-dependently suppresses LPS-induced TNFα production in an acute murine inflammation model, achieving an ED50 of 0.5 mg/kg when dosed orally 1.5 hours prior to LPS challenge [1]. Additionally, in a chronic adjuvant arthritis rat model, oral administration of p38 MAPK-IN-1 reduces disease severity with an ED50 of <1 mg/kg [1]. For comparison, VX-745 (Neflamapimod) has a reported p38α IC50 of 10 nM but requires higher oral doses (typically 10–30 mg/kg) to achieve comparable TNFα suppression in vivo due to limited oral bioavailability .

in vivo efficacy TNFα LPS challenge ED50 oral dosing

Structural Binding Mode: Crystal Structure Confirmation of N-Oxide-Mediated Selectivity

The crystal structure of p38α MAP kinase in complex with a naphthyridine N-oxide analog (PDB: 3MW1) confirms that the N-oxide oxygen is essential for both potency and marked selectivity against other kinases [1]. This structural feature distinguishes the 1,7-naphthyridine N-oxide series from ATP-competitive inhibitors like SB203580 (which binds in the ATP pocket but lacks the N-oxide-mediated interactions) and allosteric inhibitors like BIRB796 (which bind a distinct pocket). The N-oxide moiety likely contributes to the observed selectivity profile by forming unique hydrogen bonds with the kinase hinge region.

crystal structure binding mode N-oxide p38α selectivity

Recommended Scientific and Industrial Application Scenarios for p38 MAPK-IN-1 Based on Verified Performance Data


Chronic In Vivo Inflammation Models Requiring Sustained Target Engagement

p38 MAPK-IN-1 is uniquely suited for rodent models of chronic inflammation—such as collagen-induced arthritis, adjuvant arthritis, or inflammatory bowel disease—where daily oral dosing over multiple weeks is required. Its 7.4-hour half-life and low clearance (2.7 mL/min/kg) support once-daily dosing, minimizing handling stress and compound consumption . The ED50 of <1 mg/kg in established adjuvant arthritis demonstrates robust efficacy at low doses [1]. Researchers should prioritize p38 MAPK-IN-1 over short-acting inhibitors like SB203580 or high-dose-requiring VX-745 for long-term in vivo pharmacology studies.

p38α-Specific Pathway Dissection in Cellular Inflammation Assays

In cellular models of LPS-induced inflammation, p38 MAPK-IN-1 inhibits TNFα production with an IC50 of 187 nM in THP-1 cells . Its defined p38α potency (68 nM biochemical IC50) without significant off-target kinase inhibition (as indicated by the naphthyridine N-oxide SAR) makes it a superior choice over pan-inhibitors like BIRB796 when the goal is to isolate p38α-dependent signaling from confounding JNK, ERK, or receptor tyrosine kinase effects [1]. This is critical for target validation studies and for interpreting p38α-specific gene expression changes.

Medicinal Chemistry Benchmarking and Selectivity Optimization

The availability of a high-resolution crystal structure (PDB: 3MW1) for a close analog of p38 MAPK-IN-1 provides a validated structural framework for structure-based drug design . The N-oxide moiety's critical role in potency and selectivity offers a design handle for medicinal chemists seeking to improve kinase selectivity or optimize physicochemical properties. p38 MAPK-IN-1 serves as a benchmark compound with well-characterized in vitro and in vivo profiles against which new analogs can be quantitatively compared.

Acute In Vivo TNFα Challenge Studies with Defined PK/PD Relationship

The acute LPS-induced TNFα model with a defined oral ED50 of 0.5 mg/kg provides a robust, low-variability platform for evaluating p38 MAPK pathway engagement in vivo . The well-characterized pharmacokinetic parameters (t1/2, CL, Cmax) enable accurate PK/PD modeling and dose selection. This application scenario is ideal for researchers requiring a p38 inhibitor with predictable exposure and efficacy, avoiding the inter-animal variability common with poorly bioavailable inhibitors.

Quote Request

Request a Quote for p38 MAPK-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.